

An In-depth Technical Guide to the Synthesis and Properties of Manganese Oxoacids

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Compound of Interest

Compound Name: *Manganic acid*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis and isolation of pure **manganic acid** present significant chemical challenges due to the inherent instability of manganese in the +6 oxidation state under acidic or neutral conditions. This guide clarifies the critical distinction between **manganic acid** (H_2MnO_4) and **permanganic acid** (HMnO_4), providing a comprehensive overview of their synthesis, properties, and the feasibility of their isolation. While pure **manganic acid** remains elusive, existing primarily as a transient species, this document details its in-situ generation. In contrast, **permanganic acid**, though also unstable, can be synthesized in solution and isolated as a crystalline dihydrate. This guide offers detailed experimental protocols, quantitative data, and visual diagrams of the relevant chemical pathways to aid researchers in understanding and working with these potent manganese oxoacids.

Introduction: The Distinction Between Manganic and Permanganic Acid

In the study of manganese oxoacids, it is crucial to differentiate between two distinct compounds: **manganic acid** and **permanganic acid**. These acids are characterized by the different oxidation states of the manganese atom, which dictates their stability and chemical behavior.^{[1][2]}

- **Manganic Acid** (H_2MnO_4): In this oxoacid, manganese exists in the +6 oxidation state.[3] **Manganic acid** is highly unstable in its free form and is primarily of interest as a transient intermediate.[3] Its conjugate base, the manganate ion (MnO_4^{2-}), is stable only in strongly alkaline solutions and is characterized by a distinct green color.[3]
- **Permanganic Acid** (HMnO_4): Here, manganese is in its highest oxidation state of +7.[4] Also known as manganic(VII) acid, it is a strong oxoacid that, while unstable, has been successfully isolated as a dihydrate ($\text{HMnO}_4 \cdot 2\text{H}_2\text{O}$) at low temperatures.[5] Its conjugate base is the well-known purple permanganate ion (MnO_4^-).[6]

This guide will first explore the synthesis of **manganic acid** as a transient species and the reasons for its instability, followed by a detailed examination of the established methods for the synthesis and isolation of **permanganic acid**.

Manganic Acid (H_2MnO_4): A Transient Intermediate

The isolation of pure **manganic acid** (H_2MnO_4) has not been achieved due to its rapid disproportionation in neutral or acidic environments.[3] However, it can be generated in-situ for immediate use or study.

In-Situ Synthesis of Manganic Acid

The primary method for generating **manganic acid** involves the careful acidification of stable manganate(VI) salts, such as potassium manganate (K_2MnO_4).[3]

Experimental Protocol: In-Situ Generation of Manganic Acid

- **Precursor Preparation:** Synthesize a stable manganate(VI) salt. For instance, potassium manganate can be prepared by fusing manganese dioxide (MnO_2) with an alkali metal hydroxide (e.g., KOH) in the presence of an oxidizing agent.[3]
- **Controlled Acidification:** At low temperatures to minimize the rate of decomposition, carefully add a dilute acid to a solution of the manganate(VI) salt.[3] This protonation of the manganate ion (MnO_4^{2-}) forms **manganic acid** (H_2MnO_4) as a transient species.[3]
- **Critical Parameter Control:** The most critical factor in this process is the precise control of pH. Manganate(VI) is stable in strongly alkaline solutions but will disproportionate as the pH

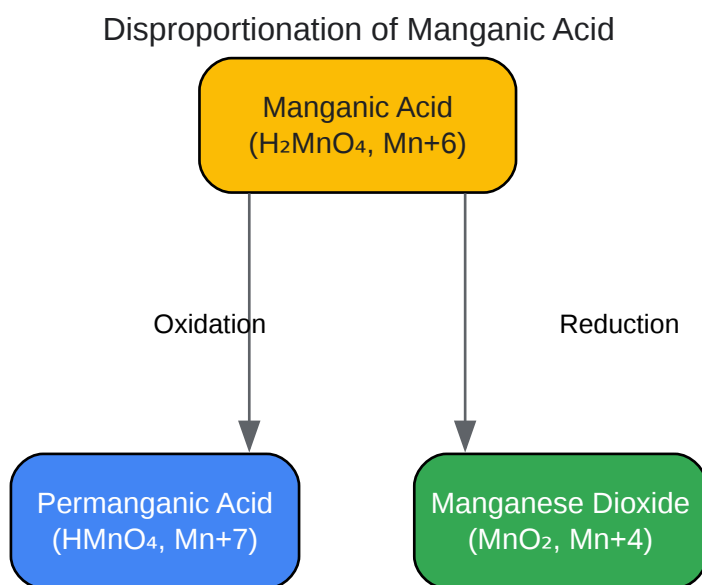
is lowered.[3]

Disproportionation of Manganic Acid

Upon its formation in a neutral or acidic solution, **manganic acid** rapidly disproportionates into permanganate (Mn(VII)) and manganese dioxide (Mn(IV)).[3][7] This redox reaction is a key feature of manganese chemistry.[3]

The overall reaction is: $3\text{H}_2\text{MnO}_4 \rightarrow 2\text{HMnO}_4 + \text{MnO}_2 + 2\text{H}_2\text{O}$

This inherent instability is the primary obstacle to the isolation of pure **manganic acid**.[3]



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Disproportionation of **Manganic Acid**

Permanganic Acid (HMnO₄): Synthesis and Isolation

In contrast to **manganic acid**, **permanganic acid** can be synthesized in aqueous solutions and has been isolated in its dihydrated crystalline form.[5]

Synthesis of Permanganic Acid Solutions

Several methods have been established for the preparation of **permanganic acid** solutions.

This is the most common method for producing a relatively pure solution of **permanganic acid**.
[5]

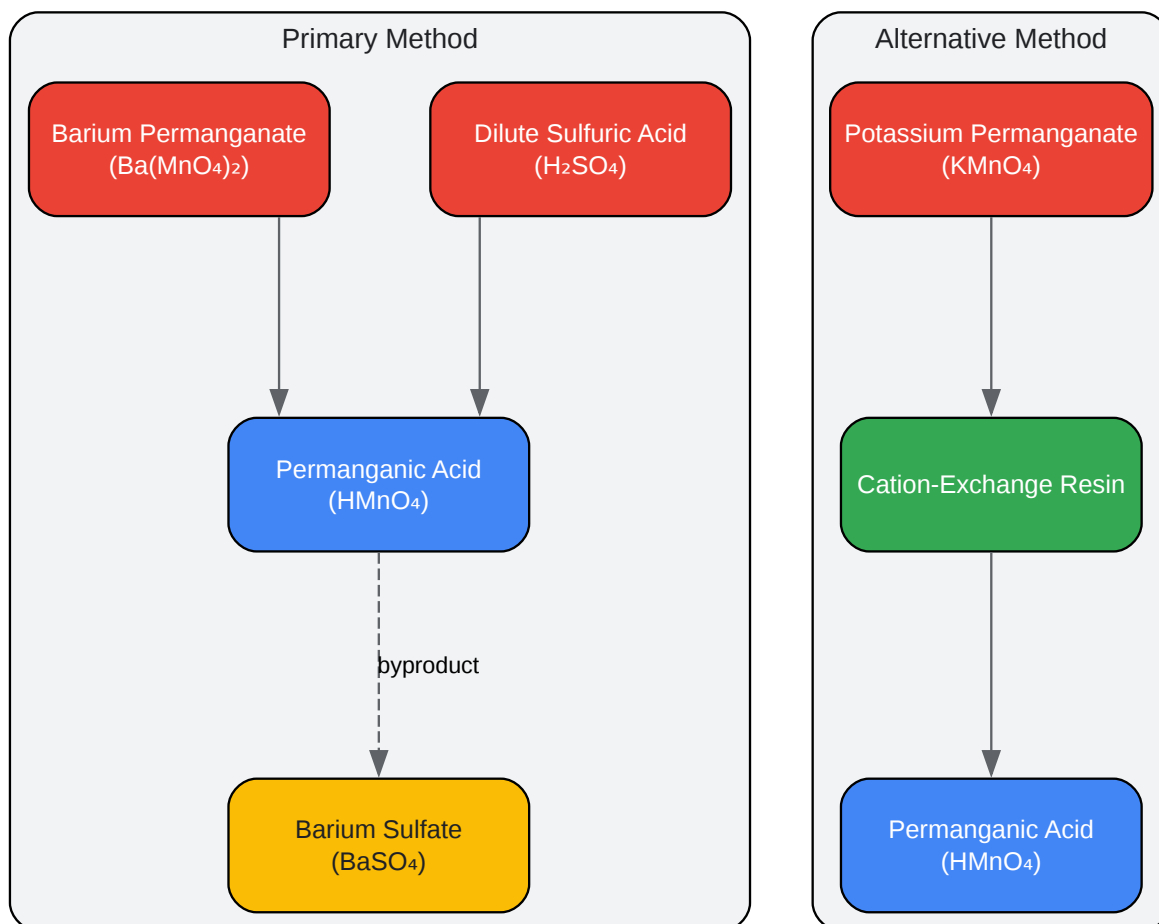
Experimental Protocol:

- **Reactants:** Prepare a solution of barium permanganate ($\text{Ba}(\text{MnO}_4)_2$) and a dilute solution of sulfuric acid (H_2SO_4). The use of dilute sulfuric acid is crucial to prevent the formation of the highly explosive anhydride, manganese heptoxide (Mn_2O_7). [5][8]
- **Reaction:** Combine the two solutions. A precipitation reaction occurs, forming insoluble barium sulfate (BaSO_4) and aqueous **permanganic acid** (HMnO_4). [5]
$$\text{Ba}(\text{MnO}_4)_2 + \text{H}_2\text{SO}_4 \rightarrow 2\text{HMnO}_4 + \text{BaSO}_4(\text{s})$$
- **Separation:** Remove the barium sulfate precipitate by filtration, yielding a purple solution of **permanganic acid**. [5]

Other reported methods for **permanganic acid** synthesis include:

- **Ion Exchange:** Passing a solution of potassium permanganate (KMnO_4) through a strong cation-exchange resin. This method can produce a dilute aqueous solution with minimal potassium contamination. [4]
- **Reaction with Hydrofluorosilicic Acid:** The reaction of potassium permanganate with hydrofluorosilicic acid. [5]
- **Hydrolysis of Manganese Heptoxide:** While possible, this method is hazardous and often results in explosions. [5]

Synthesis of Permanganic Acid



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Synthesis Routes for Permanganic Acid

Isolation of Crystalline Permanganic Acid Dihydrate

While anhydrous permanganic acid is too unstable to exist, its dihydrate, $\text{HMnO}_4 \cdot 2\text{H}_2\text{O}$, can be isolated as a crystalline solid at low temperatures.[5][9]

Experimental Protocol: Isolation of $\text{HMnO}_4 \cdot 2\text{H}_2\text{O}$

- Preparation of Concentrated Solution: Prepare a concentrated solution of **permanganic acid** using one of the methods described above.
- Low-Temperature Crystallization: Cool the unstable, concentrated solution to near its freezing point.[9]
- Isolation: Crystalline **permanganic acid** dihydrate will precipitate from the solution. The purple crystals must be handled at low temperatures as they decompose above 20°C.[9]

Properties and Stability of Manganese Oxoacids

The properties of manganic and **permanganic acid** are summarized below.

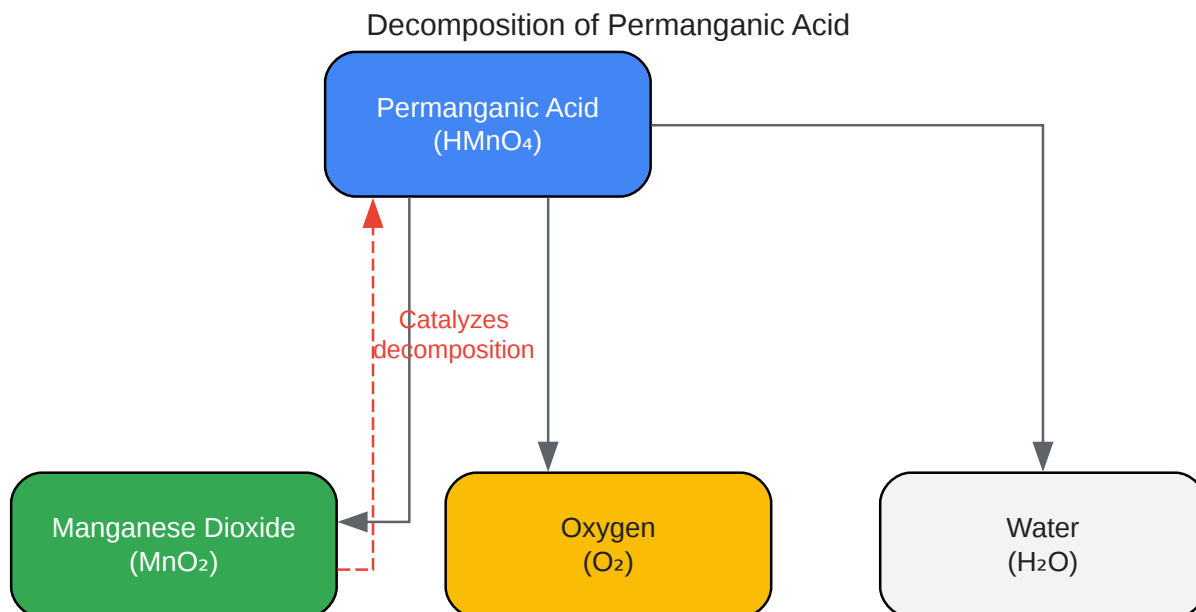
Property	Manganic Acid (H ₂ MnO ₄)	Permanganic Acid (HMnO ₄)
Manganese Oxidation State	+6	+7
Appearance	Not isolated; conjugate base (MnO ₄ ²⁻) is green.[3]	Violet solution; crystalline dihydrate is purple.[5][9]
Stability	Highly unstable; exists as a transient intermediate.[3]	Unstable in solution and as a dihydrate.[5] Decomposition is accelerated by heat, light, and acids.[5][8]
pKa	Not determined due to instability.	Estimated between -2.25 and -4.6, indicating it is a strong acid.[4]
Decomposition Products	Disproportionates to HMnO ₄ and MnO ₂ . [3]	Decomposes to manganese dioxide (MnO ₂), oxygen (O ₂), and water (H ₂ O).[4][5] The formed MnO ₂ catalyzes further decomposition.[5]

Decomposition of Permanganic Acid

Solutions of **permanganic acid** are unstable and undergo gradual decomposition.[5]

The decomposition reaction is: $4\text{HMnO}_4 \rightarrow 4\text{MnO}_2 + 3\text{O}_2 + 2\text{H}_2\text{O}$ [4]

This process is autocatalytic, with the initially formed manganese dioxide accelerating further decomposition.[4][5] The stability of the solution is dependent on concentration and temperature, with dilute and cold solutions being relatively more stable.[4]



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Decomposition Pathway of Permanganic Acid

Conclusion

The synthesis and isolation of pure **manganic acid** (H_2MnO_4) remain an unresolved challenge in inorganic chemistry due to its intrinsic instability and rapid disproportionation. It is best understood as a transient species generated in-situ from manganate(VI) salts. In contrast, **permanganic acid** (HMnO_4), while also unstable, can be synthesized in solution and isolated as a crystalline dihydrate at low temperatures. For researchers and professionals in drug development, a clear understanding of the distinct properties and synthetic pathways of these two manganese oxoacids is essential for their safe and effective application as powerful oxidizing agents. The protocols and data presented in this guide provide a foundational understanding for further research and application in this area.

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